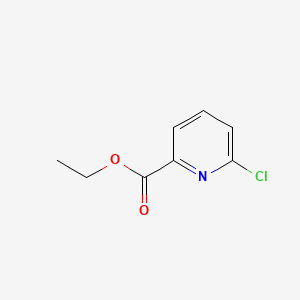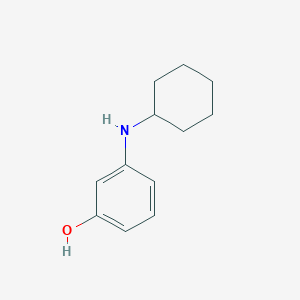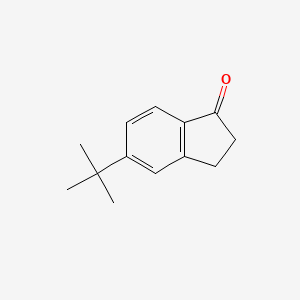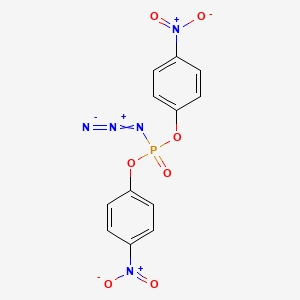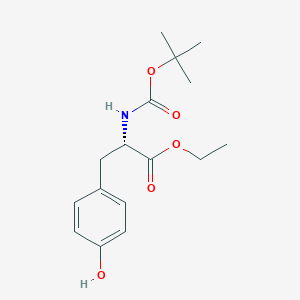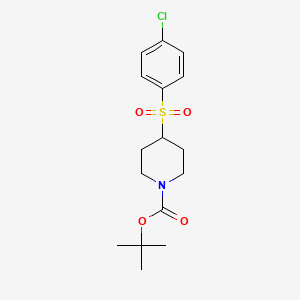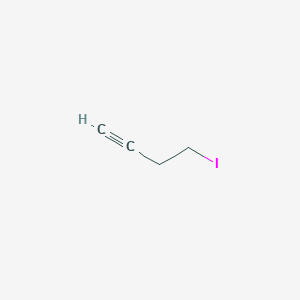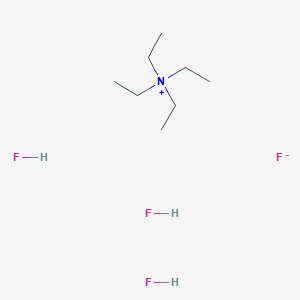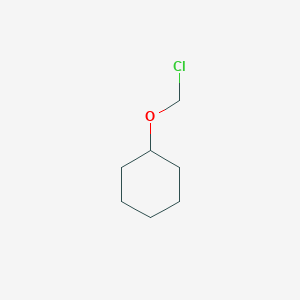
Chloromethyl Cyclohexyl Ether
Übersicht
Beschreibung
Chloromethyl Cyclohexyl Ether is a chloroalkyl ether . It is used as an alkylating agent and industrial solvent to manufacture dodecylbenzyl chloride, water repellents, ion-exchange resins, polymers, and as a chloromethylation reagent .
Synthesis Analysis
Ethers are usually prepared from alcohols or their conjugate bases. One important procedure, known as the Williamson Ether Synthesis, proceeds by an S_N2 reaction of an alkoxide nucleophile with an alkyl halide .Molecular Structure Analysis
Chloromethyl Cyclohexyl Ether is a chloroalkyl ether with the molecular formula C7H13ClO and a molecular weight of 148.63 .Chemical Reactions Analysis
The most common reaction of ethers is cleavage of the C–O bond by using strong acids. During acidic cleavage, the ether oxygen is protonated to form a good leaving group which can be eliminated as part of an S_N2, S_N1, or E1 reaction mechanism .Physical And Chemical Properties Analysis
Chloromethyl Cyclohexyl Ether is a clear liquid with a boiling point of 185 °C and a specific gravity of 1.06 at 20/20°C .Wissenschaftliche Forschungsanwendungen
Synthesis of Hyper Cross-linked Polymers
- Scientific Field: Polymer Science
- Summary of the Application: Hyper Cross-linked polymers (HCPs) are a class of porous materials that have been intensively used in recent years . They have many interesting applications such as water treatment, gas storage, super-capacitors, sensing, catalysis, drug delivery, and chromatographic separations .
- Methods of Application: The HCP material is synthesized by three methods: Post crosslinking of polymer precursors, direct single step poly-condensation reaction of functional monomers, and Crosslinking by external cross linkers . Hyper crosslinking is a technique that introduces a large number of tiny pores into a polymers. These pores result in a high surface area of the polymer which increases its reactivity .
- Results or Outcomes: HCPs have extremely high surface areas, good porosity, low density, efficient adsorption properties, easy synthesis, less cost, environmental friendly, high thermal and chemical stability, light weight and reusability . These extraordinary features, as compared to other polymers, make HCPs promising candidates for solving environmental pollution and catalysis as well as energy crisis .
Chloromethylation of Aromatic Compounds
- Scientific Field: Organic Chemistry
- Summary of the Application: Chloromethyl Cyclohexyl Ether can be used in the chloromethylation of aromatic compounds . This process involves the substitution of a hydrogen atom in an aromatic compound with a chloromethyl group, forming a chloromethylated derivative .
- Methods of Application: The process involves the formation of the chloromethyl cation ([ClCH2]+), which is promoted by ZnI2. The electrophilic substitution of the aromatic compound then gives the desired chloromethylated derivative .
- Results or Outcomes: The chloromethylation of aromatic compounds is a key step in the synthesis of many organic compounds. The resulting chloromethylated derivatives can be used in further reactions to create a wide range of products .
Chloromethylation of Aromatic Compounds
- Scientific Field: Organic Chemistry
- Summary of the Application: Chloromethyl Cyclohexyl Ether can be used in the chloromethylation of aromatic compounds . This process involves the substitution of a hydrogen atom in an aromatic compound with a chloromethyl group, forming a chloromethylated derivative .
- Methods of Application: The process involves the formation of the chloromethyl cation ([ClCH2]+), which is promoted by ZnI2. The electrophilic substitution of the aromatic compound then gives the desired chloromethylated derivative .
- Results or Outcomes: The chloromethylation of aromatic compounds is a key step in the synthesis of many organic compounds. The resulting chloromethylated derivatives can be used in further reactions to create a wide range of products .
Chloromethylation and Amination of Polymers
- Scientific Field: Polymer Science
- Summary of the Application: Chloromethyl groups can be introduced via Friedel-Crafts mechanism typically by reacting polymer with a chloromethylating agent, such as chloromethyl methyl ether (CH3OCH2Cl) or chlorotrimethylsilane (C3H9ClSi), using a metallic chloride (e.g., FeCl3, ZnCl2, or SnCl4) as catalyst .
- Methods of Application: The process involves the reaction of a polymer with a chloromethylating agent in the presence of a metallic chloride catalyst .
- Results or Outcomes: The resulting chloromethylated polymers can be used in a variety of applications, including the production of anion exchange membranes (AEMs) for fuel cells .
Safety And Hazards
Zukünftige Richtungen
The synthesis and reactions of ethers like Chloromethyl Cyclohexyl Ether are areas of active research. For example, recent research has focused on the synthesis, characterization, and applications of hyper cross-linked polymers . Another study reported an efficient and convenient chloromethylation of some aromatic compounds catalyzed by zinc iodide .
Eigenschaften
IUPAC Name |
chloromethoxycyclohexane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13ClO/c8-6-9-7-4-2-1-3-5-7/h7H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYCLGFVWNVHUPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)OCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80461852 | |
| Record name | Chloromethyl Cyclohexyl Ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80461852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Chloromethyl Cyclohexyl Ether | |
CAS RN |
3587-62-0 | |
| Record name | Chloromethyl Cyclohexyl Ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80461852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (chloromethoxy)cyclohexane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



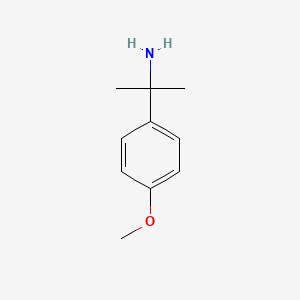
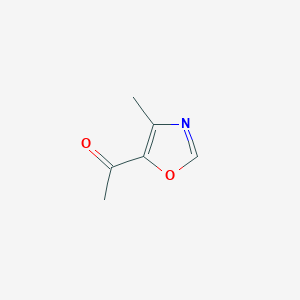
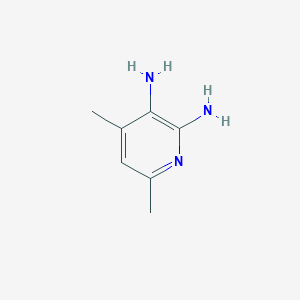
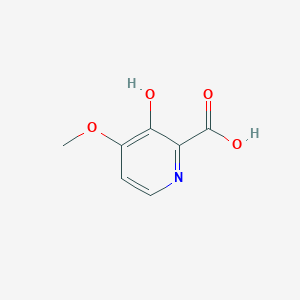
![Tris[4-(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)phenyl]phosphine](/img/structure/B1589673.png)
